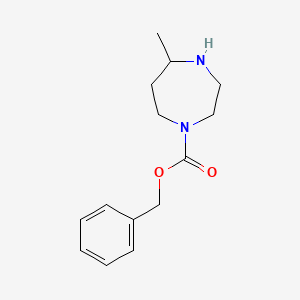

Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUGXUOXPVSJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591077 | |

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217972-87-7 | |

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-methyl-1,4-diazepane-1-carboxylate can be achieved through several synthetic routes. One common method involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-methyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a compound with significant applications in various scientific fields, particularly in chemistry and biology. This article explores its applications, mechanisms of action, and relevant case studies, supported by data tables and authoritative insights.

Chemical Properties and Reactions

This compound has a molecular formula of and serves as a versatile building block in organic synthesis. It can undergo several chemical reactions:

- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or amines with reducing agents such as lithium aluminum hydride.

- Substitution : The benzyl group may participate in substitution reactions with halides or amines under appropriate conditions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols, amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted products | Halides, amines |

Chemistry

This compound is primarily used as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow for modifications that facilitate the creation of new compounds.

Biology

Research indicates potential biological activity , particularly regarding its interactions with biological targets related to the central nervous system. Studies are ongoing to evaluate its efficacy as a therapeutic agent.

Medicine

The compound is being explored as an intermediate in pharmaceutical formulations, particularly in the synthesis of drugs targeting insomnia and other neurological conditions. Its structure allows for the development of derivatives with enhanced pharmacological properties.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, contributing to advancements in synthetic methodologies.

Case Study 1: Pharmaceutical Development

A notable study focused on the chiral resolution of this compound for the synthesis of suvorexant, a drug used for treating insomnia. The research demonstrated high enantiomeric purity (>99% ee) through a novel cocrystallization process involving (R)-TED. This method improved yield and purity compared to traditional methods .

Case Study 2: Biological Evaluation

In another study, this compound was evaluated for its potential as a selective agonist for serotonin receptors. The findings suggested that modifications to the compound could enhance its binding affinity and selectivity for specific receptor subtypes .

Mechanism of Action

The mechanism of action of Benzyl 5-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemical Specificity : The (R)-configuration is essential for suvorexant’s efficacy, as demonstrated in receptor-binding assays .

- Synthetic Efficiency : tert-butyl derivatives offer higher yields (~87%) compared to benzyl-protected routes, but require additional deprotection steps .

- Pharmacological Optimization : Substituents like bromo-triazolyl groups (Patent H-1) enhance binding affinity, highlighting the benzyl derivative’s versatility in drug design .

Biological Activity

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of central nervous system interactions. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a seven-membered diazepane ring that includes two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 248.33 g/mol. The compound is characterized by the presence of a benzyl group attached to the diazepane ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- GABAergic System : Similar to other diazepanes, this compound may enhance the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. This interaction could lead to sedative, anti-anxiety, muscle relaxant, and anticonvulsant effects.

- Calcium Channel Inhibition : The compound has shown inhibitory activity on calcium channels, suggesting it may modulate calcium ion flow in cells, which is crucial for various physiological processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Potential Effects |

|---|---|---|

| GABA Receptor Modulation | Enhances GABAergic transmission | Sedative, anti-anxiety |

| Calcium Channel Inhibition | Inhibits calcium influx | Muscle relaxation, anticonvulsant |

Case Studies and Experimental Data

Research has indicated that this compound exhibits significant biological activity in vitro. For instance:

- Cell Culture Studies : In studies involving neuronal cell lines, the compound demonstrated dose-dependent effects on cell viability and neurotransmitter release. These findings suggest its potential as a therapeutic agent for neurological disorders.

- In Vivo Models : Preliminary animal studies have shown that administration of this compound can reduce anxiety-like behaviors in rodent models, further supporting its potential use in treating anxiety disorders.

Table 2: Experimental Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Lines | Dose-dependent viability and neurotransmitter modulation |

| In Vivo | Rodent Models | Reduction in anxiety-like behaviors |

Pharmacokinetics

This compound is expected to exhibit favorable pharmacokinetic properties similar to other compounds in its class:

- Absorption : Likely well absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl 5-methyl-1,4-diazepane-1-carboxylate?

The synthesis typically involves a multi-step protocol. For example, benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate (a stereoisomer) is synthesized via reductive amination or coupling reactions. In one method, methyl vinyl ketone reacts with benzyl chloroformate in ethyl acetate, followed by sequential washing with citric acid, NaHCO₃, and brine. The organic phase is dried (Na₂SO₄) and concentrated to yield the product as a pale yellow oil . Chiral resolution can be achieved using tert-butyl derivatives, as described for (R)-5-methyl-1,4-diazepane-1-carboxylate , where hydrogenation over Pd/C in methanol removes protecting groups .

Q. How can purity and structural integrity be confirmed after synthesis?

- Chromatography : Use reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) to assess purity.

- Mass Spectrometry : LC-MS (e.g., m/z 248.32 for [M+H]⁺) validates molecular weight .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry and stereochemistry. For example, tert-butyl derivatives show characteristic Boc-group signals at δ 1.4 ppm (s, 9H) .

Q. What are the recommended storage conditions for this compound?

Store at room temperature (RT) in a dry, inert atmosphere. Avoid prolonged exposure to light or moisture, as carbamate groups (e.g., benzyloxycarbonyl) may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured for chiral derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. For (R)-5-methyl-1,4-diazepane-1-carboxylate , specific rotation ([α]D¹⁸ +16.2) confirms optical purity . Alternatively, synthesize stereoisomers via asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Q. What computational methods predict receptor-binding interactions for diazepane derivatives?

Molecular docking (e.g., AutoDock Vina) with orexin receptor models identifies key interactions. For example, the 5-methyl group in benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate may occupy hydrophobic pockets, while the carbamate group participates in hydrogen bonding . MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories .

Q. How are crystallographic data discrepancies resolved for related compounds?

Use SHELXTL or SHELXL for refinement. For 1-benzyl-1,4-diazepan-5-one , X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond-length anomalies. Twinning or disorder in crystals may require iterative refinement with restraints on thermal parameters .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.